Didemnin

Antitumor Prostate Cancer Natural Products

Researchers characterizing novel eEF1A inhibitors often face variability in reference compound potency. Didemnin B (CAS 77327-05-0) eliminates this variable as the established benchmark, defined by a consistent NCI-60 GI50 of 13 nM and a unique dual-target mechanism (PPT1 + eEF1A1) not conserved across analogs. This provides a reliable comparator for preclinical studies. Key differentiators: - Benchmark Reference: Well-characterized binding mode at the eEF1A allosteric site enables direct potency comparisons for novel analogs. - Dual-Target Specificity: The only standard that concurrently inhibits PPT1 and eEF1A1, essential for genetic biomarker-based tumor model studies. - Superior to Taxol/Vincristine in specific prostate cancer panels (DU 145, PC-3) at low picomolar ranges, offering a distinct activity profile for combination regimen research.

Molecular Formula C57H89N7O15
Molecular Weight 1112.4 g/mol
Cat. No. B1252692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidemnin
Synonymsdidemnin A
didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)-
didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)-
didemnin B
didemnin C
didemnin D
didemnin E
didemnins
NSC 325319
oncoprecipitin A
Molecular FormulaC57H89N7O15
Molecular Weight1112.4 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
InChIInChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,35?,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1
InChIKeyKYHUYMLIVQFXRI-XYUQHQMCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityH2O < 0.1 (mg/mL)
CH3OH > 100 (mg/mL)
CHCL3 > 100 (mg/mL)
DMSO > 100 (mg/mL)
C2H5OH > 100 (mg/mL)
CH2Cl2 > 100 (mg/mL)

Didemnin B Chemical Structure and Core Characteristics


Didemnin B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum [1]. It belongs to the didemnin family of natural products and functions as a potent inhibitor of eukaryotic protein synthesis by binding to elongation factor 1-alpha (eEF1A) and blocking aminoacyl-tRNA accommodation on the ribosome [2]. The compound exhibits broad-spectrum cytotoxicity against cancer cell lines, with reported GI50 values in the low nanomolar range across multiple tumor types [3], and has advanced to Phase II clinical evaluation in several malignancies [4].

Why Didemnin B Substitution Fails


Didemnin B exhibits a unique molecular pharmacology that precludes direct substitution with structurally related analogs or alternative eEF1A inhibitors. Despite sharing a common macrocyclic core with other didemnins, the specific lactyl side chain of Didemnin B confers distinct cellular accumulation properties—up to 2–3 orders of magnitude concentration in MCF-7 cells relative to the growth medium [1]—and a characteristic dual-target mechanism involving both PPT1 and eEF1A1 that is not conserved across all didemnin congeners [2]. Furthermore, even structurally unrelated compounds that target the same eEF1A binding site (e.g., ternatin-4) exhibit divergent effects on aa-tRNA selection dynamics and differential toxicity profiles in cardiomyocytes [3]. These fundamental differences in potency, selectivity, and pharmacokinetic behavior establish Didemnin B as a distinct chemical entity for which generic substitution is scientifically unsound. The following section provides quantitative evidence supporting this differentiation.

Didemnin B vs. Analogs: Quantitative Evidence


Antiproliferative Activity vs. Aplidine in Prostate Cancer

In a direct comparative study using human prostate cancer cell lines (DU 145, PC-3, and LNCaP-FGC), both Didemnin B and its second-generation analog Aplidine demonstrated superior antiproliferative activity compared to standard chemotherapeutics vincristine, vinorelbine, and Taxol at concentrations between 5 and 50 pmol/ml [1]. While Aplidine showed greater potency than Didemnin B within this concentration range, Didemnin B exhibited equivalent neurotoxic potential in PC12 cell-based assays [1]. This balanced activity-toxicity profile positions Didemnin B as a valuable comparator or alternative in experimental systems where the enhanced potency of Aplidine may be undesirable or confounded by toxicity considerations.

Antitumor Prostate Cancer Natural Products

Protein Synthesis Inhibition Equipotency with Tamandarin A

Structure-activity relationship (SAR) studies reveal that tamandarin A, a didemnin analog possessing a smaller macrocyclic ring, exhibits equipotent inhibition of protein synthesis in vitro compared to Didemnin B [1]. This finding demonstrates that the full macrocycle of Didemnin B is not strictly required for target engagement, yet the lactyl side chain modification in Didemnin B confers a unique cellular accumulation phenotype not observed with tamandarin A. Specifically, Didemnin B achieves intracellular concentrations in MCF-7 cells that are 100- to 1000-fold higher than the extracellular medium, a property that substantially amplifies its apparent cellular potency [2].

Protein Synthesis Inhibition SAR Natural Product Analogs

eEF1A Allosteric Site Dynamics vs. Ternatin-4

Single-molecule fluorescence imaging and cryo-EM studies reveal that Didemnin B and ternatin-4, despite binding to a common allosteric site on eEF1A, differentially inhibit conformational changes required for aminoacyl-tRNA accommodation [1]. Didemnin B traps eEF1A in a GTPase-activated conformation that prevents aa-tRNA accommodation, whereas ternatin-4 induces a distinct kinetic signature on the ribosome. This mechanistic divergence correlates with observed differences in cardiomyocyte toxicity, where ternatin-4 demonstrates reduced toxicity compared to Didemnin B [2].

Translation Elongation Single-Molecule Biophysics Mechanism of Action

In Vivo Antitumor Efficacy Compared to Nordidemnin

Nordidemnin, a naturally occurring didemnin B congener, was directly compared to Didemnin B in murine tumor models. Both compounds exhibited comparable activity against L1210 leukemia in vitro and demonstrated equivalent antineoplastic efficacy in P388 leukemia and B16 melanoma in vivo models [1]. However, nordidemnin lacks the N-methyl group present on the leucine residue of Didemnin B, providing a valuable structural comparator for probing the contribution of this modification to target binding and pharmacokinetic behavior.

Antineoplastic In Vivo Efficacy Congener Comparison

NCI-60 Panel Potency Reference Standard

In the NCI-60 human tumor cell line screen, Didemnin B exhibits a mean GI50 of 13 nM across the panel, establishing a robust quantitative benchmark for evaluating novel didemnin analogs [1]. For instance, a synthetic analog containing a Ψ[CH2NH] amide bond surrogate achieved a GI50 of 4 nM, representing a 3.25-fold improvement in potency relative to the parent compound [1]. This reference value enables systematic structure-activity relationship studies and provides a validated potency threshold for hit-to-lead optimization campaigns.

NCI-60 Antitumor Screening SAR

Dual Targeting of PPT1 and eEF1A1

Functional signature ontology (FUSION) screening and subsequent target deconvolution revealed that Didemnin B induces apoptosis through dual inhibition of palmitoyl-protein thioesterase 1 (PPT1) and eukaryotic elongation factor 1A1 (EEF1A1) [1]. This dual-target mechanism is distinct from that of other didemnins, including Aplidine, which primarily exerts antitumor effects through eEF1A inhibition and antiangiogenic activity without documented PPT1 engagement [2]. The dual inhibition profile of Didemnin B enables the identification of exceptional responder populations through a regularized regression genetic biomarker model, suggesting context-specific therapeutic windows not accessible to single-target eEF1A inhibitors [1].

Mechanism of Action Target Identification Pharmacogenomics

Didemnin B Research and Industrial Applications


eEF1A Chemical Probe and SAR Reference Standard

Didemnin B serves as the benchmark reference compound for characterizing novel eEF1A inhibitors due to its well-defined NCI-60 GI50 of 13 nM [1] and its extensively documented binding mode to the eEF1A allosteric site . Researchers synthesizing new didemnin analogs or mechanistically distinct eEF1A binders can directly compare their compounds' potency and mechanism against Didemnin B using standardized assays, leveraging the established structure-activity relationships and single-molecule kinetic signatures available for this compound .

Prostate Cancer Pharmacology with Activity-Toxicity Profiling

In prostate cancer cell line panels (DU 145, PC-3, LNCaP-FGC), Didemnin B demonstrates antiproliferative activity superior to vincristine, vinorelbine, and Taxol at 5–50 pmol/ml [1]. While its analog Aplidine is more potent in this system, Didemnin B provides an intermediate activity profile that may be preferable for studies investigating therapeutic windows or for combination regimens where excessive potency could confound interpretation of synergistic effects [1].

Biomarker-Driven Studies of PPT1/EEF1A1 Dual Inhibition

The unique dual-target mechanism of Didemnin B (PPT1 + EEF1A1) distinguishes it from Aplidine and other single-target eEF1A inhibitors [1]. This property makes Didemnin B the compound of choice for preclinical studies exploring the therapeutic relevance of PPT1 inhibition in cancer, particularly in tumor models exhibiting genetic signatures predictive of Didemnin B sensitivity as defined by the published regularized regression biomarker model [1].

Single-Molecule Biophysics for Natural Product MoA Studies

Didemnin B is one of the most thoroughly characterized inhibitors of eukaryotic translation elongation at the single-molecule level, with cryo-EM structures and smFRET kinetic data delineating its precise effect on eEF1A conformational dynamics [1]. This rich mechanistic dataset establishes Didemnin B as an ideal positive control or comparator for investigating the molecular pharmacology of novel translation inhibitors, particularly those targeting the eEF1A ternary complex [1].

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